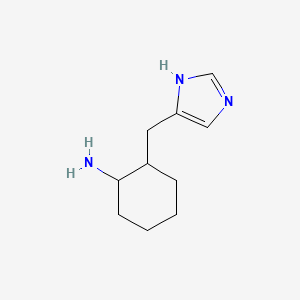
2-((1H-Imidazol-4-yl)methyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Imidazol-4-yl)methyl)cyclohexanamine is a compound that features an imidazole ring attached to a cyclohexanamine moiety Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules The cyclohexanamine part of the molecule is a cyclohexane ring with an amine group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexanamine moiety. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Imidazol-4-yl)methyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-((1H-Imidazol-4-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.
Mécanisme D'action
The mechanism of action of 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and participate in hydrogen bonding, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminophenyl)-2-methylimidazole: Similar in structure but with a phenyl group instead of a cyclohexane ring.
4-(2-Methylimidazol-1-yl)aniline: Contains an aniline group instead of a cyclohexanamine moiety.
Uniqueness
2-((1H-Imidazol-4-yl)methyl)cyclohexanamine is unique due to its combination of an imidazole ring with a cyclohexanamine moiety. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry and biology.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-10-4-2-1-3-8(10)5-9-6-12-7-13-9/h6-8,10H,1-5,11H2,(H,12,13) |
Clé InChI |
RCVVNLIFACRIKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
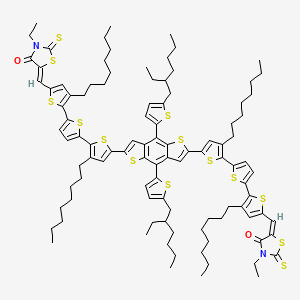
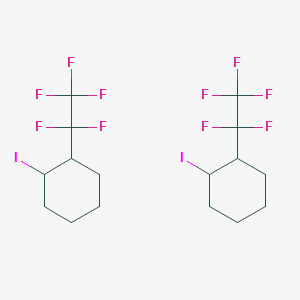
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
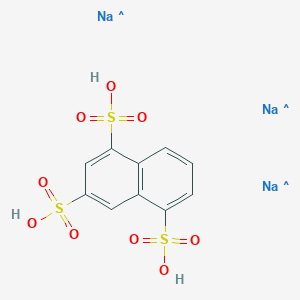
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
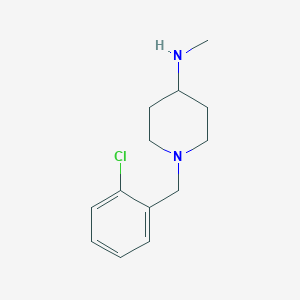
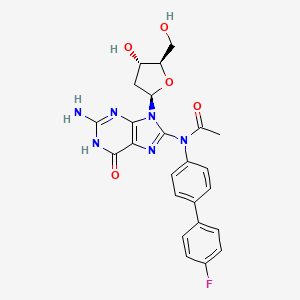
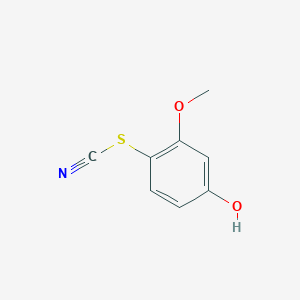
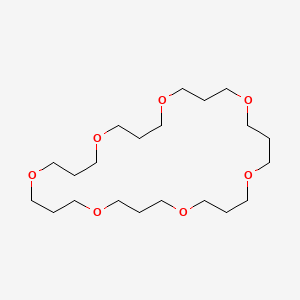
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)

